Octahydro-pyrano[2,3-c]pyridine
Overview
Description
Octahydro-pyrano[2,3-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is octahydro-2H-pyrano[3,2-c]pyridine .
Synthesis Analysis
The synthesis of Octahydro-pyrano[2,3-c]pyridine and its derivatives has been achieved via annulation of the pyran ring onto the arylpiperidin-3-ones . This process involves the application of metallated enamine chemistry . A green and catalyst-free method has also been reported for the synthesis of pyrano[2,3-c]pyridines .
Molecular Structure Analysis
Octahydro-pyrano[2,3-c]pyridine contains a total of 26 bonds, including 11 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involving Octahydro-pyrano[2,3-c]pyridine are complex and involve multiple steps. For instance, the synthesis of pyrano[2,3-c]pyridine derivatives involves reactions between α, β-unsaturated ketones and malononitrile .
Physical And Chemical Properties Analysis
Octahydro-pyrano[2,3-c]pyridine has a molecular weight of 141.21 . It is a solid at room temperature and should be stored in a refrigerator . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
Synthesis and Catalytic Applications : The pyranopyrimidine core, closely related to octahydro-pyrano[2,3-c]pyridine, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent advancements have highlighted the significant role of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in synthesizing pyranopyrimidine scaffolds. These efforts aim at developing lead molecules through efficient and sustainable synthetic routes, showcasing the compound's versatility in catalysis and synthesis (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry : Pyridine derivatives, including structures akin to octahydro-pyrano[2,3-c]pyridine, have been identified for their extensive applications in medicinal chemistry. These compounds exhibit a variety of biological activities, making them valuable in the development of new therapeutic agents. The significance of pyridine derivatives is further underscored by their role in creating potent and selective kinase inhibitors, which are crucial in the treatment of various diseases (Wenglowsky, 2013). Furthermore, heterocyclic N-oxide derivatives, related to the octahydro-pyrano[2,3-c]pyridine structure, have demonstrated important functionalities in organic synthesis, catalysis, and medicinal applications, highlighting their potential in drug development (Li et al., 2019).
Chemosensing Applications : Pyridine derivatives have also found applications in chemosensing, benefiting from their high affinity for various ions and neutral species. Their significance in analytical chemistry is evident through the development of highly selective and effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety And Hazards
Future Directions
The future directions for Octahydro-pyrano[2,3-c]pyridine and related compounds involve the integration of green methodologies in their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCBYRSOLRFOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-pyrano[2,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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